molecular formula C17H17ClN2O5 B4264578 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide

Cat. No.: B4264578
M. Wt: 364.8 g/mol
InChI Key: UYDPARPIQSFIMZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group with a tricyclic lactam system, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a tricyclic lactam precursor under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing purification techniques such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The chlorinated phenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties, by studying its interactions with biological targets.

    Medicine: The compound may serve as a lead compound for drug development, with studies focusing on its pharmacokinetics, toxicity, and therapeutic potential.

    Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide include other chlorinated phenoxy derivatives and tricyclic lactam compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a chlorinated phenoxy group and a tricyclic lactam system

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-8-6-9(2-3-10(8)18)24-7-13(21)19-20-16(22)14-11-4-5-12(25-11)15(14)17(20)23/h2-3,6,11-12,14-15H,4-5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPARPIQSFIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN2C(=O)C3C4CCC(C3C2=O)O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
Reactant of Route 6
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2-(4-chloro-3-methylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide

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